Cas no 683242-93-5 (4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a highly versatile boronic ester derivative, primarily employed in Suzuki-Miyaura cross-coupling reactions. Its cyclohexenyl backbone, substituted with a trifluoromethyl group, enhances reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The dioxaborolane moiety ensures improved handling and storage characteristics compared to boronic acids. The trifluoromethyl group introduces electron-withdrawing properties, facilitating selective transformations in complex molecular frameworks. This compound is particularly useful in constructing fluorinated intermediates, leveraging the unique properties of fluorine in drug design. Its compatibility with diverse reaction conditions and functional groups underscores its utility in advanced organic synthesis.
4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane structure
683242-93-5 structure
Product name:4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane
CAS No:683242-93-5
MF:C13H20BF3O2
Molecular Weight:276.102914810181
MDL:MFCD11617922
CID:68627
PubChem ID:11565340

4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane
    • FT-0757279
    • AM20100633
    • 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-enyl)-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-(4-trifluoromethyl-cyclohex-1-enyl) [1,3,2]-dioxaborolane
    • BS-17432
    • SCHEMBL1781755
    • AKOS016003779
    • 4-(Trifluoromethyl)-1-cyclohexene-1-boronic Acid Pinacol Ester
    • SY246393
    • PB43276
    • MFCD11617922
    • J-516024
    • 683242-93-5
    • 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)cyclohex-1-en-1-yl]-[1,3,2] dioxaborolane
    • A867069
    • 4-Trifluoromethylcyclohex-1-enyl-1-boronic acid pinacol ester
    • CS-0139527
    • DTXSID30468694
    • 1,3,2-dioxaborolane,4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)-1-cyclohexen-1-yl)-
    • DB-074001
    • MDL: MFCD11617922
    • インチ: 1S/C13H20BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h7,9H,5-6,8H2,1-4H3
    • InChIKey: WZIGWZGLMLDGKU-UHFFFAOYSA-N
    • SMILES: FC(C1CC=C(B2OC(C)(C)C(C)(C)O2)CC1)(F)F

計算された属性

  • 精确分子量: 276.15100
  • 同位素质量: 276.1508445g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 372
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • 密度みつど: 1.10
  • Boiling Point: 243℃
  • フラッシュポイント: 101℃
  • Refractive Index: 1.433
  • PSA: 18.46000
  • LogP: 3.90660

4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane Security Information

4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MI885-1g
4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane
683242-93-5 98%
1g
3035.0CNY 2021-07-16
Chemenu
CM135527-5g
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
683242-93-5 98%
5g
$1162 2023-01-09
Alichem
A449038659-1g
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
683242-93-5 95%
1g
$478.50 2023-09-01
Chemenu
CM135527-50g
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
683242-93-5 98%
50g
$6235 2023-01-09
TRC
T901665-50mg
4-Trifluoromethylcyclohex-1-enyl-1-boronic Acid Pinacol Ester
683242-93-5
50mg
$ 50.00 2022-06-02
Chemenu
CM135527-100mg
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
683242-93-5 98%
100mg
$96 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T71540-100mg
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
683242-93-5 98%
100mg
¥202.0 2024-07-18
TRC
T901665-500mg
4-Trifluoromethylcyclohex-1-enyl-1-boronic Acid Pinacol Ester
683242-93-5
500mg
$ 320.00 2022-06-02
Apollo Scientific
PC412556-1g
4-Trifluoromethylcyclohex-1-enyl-1-boronic acid, pinacol ester
683242-93-5
1g
£385.00 2025-02-21
eNovation Chemicals LLC
D782321-25G
4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane
683242-93-5 97%
25g
$1670 2024-07-21

4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane 合成方法

4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane 関連文献

4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolaneに関する追加情報

Comprehensive Overview of 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 683242-93-5)

The compound 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 683242-93-5) is a highly specialized boronic ester with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a trifluoromethylcyclohexene moiety and a dioxaborolane ring, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists and researchers. This compound’s versatility aligns with the growing demand for fluorinated compounds in drug discovery, a trend highlighted in recent AI-driven chemical databases and high-throughput screening studies.

In the context of modern green chemistry, 683242-93-5 has garnered attention due to its role in optimizing catalytic processes. Researchers are increasingly exploring its potential to reduce waste and improve atom economy, addressing sustainability concerns prevalent in pharmaceutical manufacturing. The trifluoromethyl group in its structure is particularly noteworthy, as fluorinated compounds are pivotal in enhancing the metabolic stability and bioavailability of drug candidates—a hot topic in medicinal chemistry forums and patent literature.

The synthesis of 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane involves precise boron-heterocycle formation, often requiring anhydrous conditions to preserve its reactivity. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for quality control, ensuring its purity for use in high-value chemical transformations. These methodologies are frequently discussed in academic webinars and open-access journals, reflecting the compound’s relevance in cutting-edge research.

From a commercial perspective, CAS 683242-93-5 is sought after by fine chemical suppliers and contract research organizations (CROs). Its inclusion in custom synthesis libraries underscores its utility in fragment-based drug design, a strategy gaining traction in AI-augmented drug discovery. Notably, the compound’s lipophilicity and steric effects are often cited in QSAR studies, making it a subject of interest in computational chemistry circles.

Safety and handling of 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane adhere to standard laboratory protocols, with emphasis on inert atmosphere storage to prevent hydrolysis. While not classified as hazardous under typical conditions, its stability in aprotic solvents like THF or DMSO is frequently queried in chemical safety databases, highlighting user concerns about long-term storage and compatibility.

In summary, 683242-93-5 exemplifies the intersection of advanced synthetic chemistry and applied pharmaceutical science. Its structural features and reactivity profile continue to inspire innovations in catalysis and materials science, cementing its status as a staple in research and development pipelines worldwide.

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